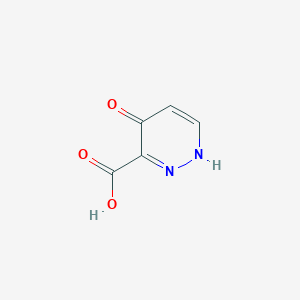
N-ethyl-5-methyl-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-methyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-methyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
N-ethyl-5-methyl-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: These compounds are explored for their therapeutic potential in treating various diseases.
Industry: They are used in the development of new materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-ethyl-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the biological activity being studied. For example, some oxazole derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-ethyl-5-methyl-1,2-oxazol-3-amine include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propiedades
Número CAS |
55809-48-8 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



